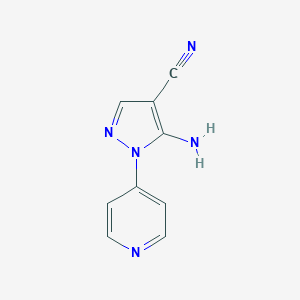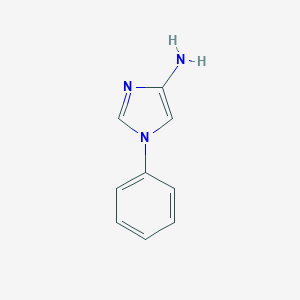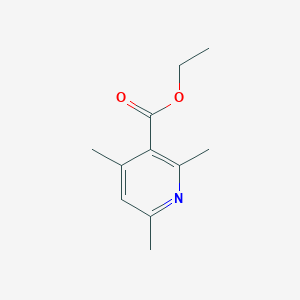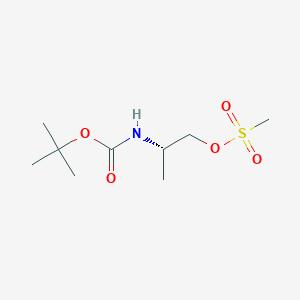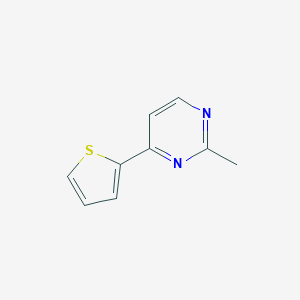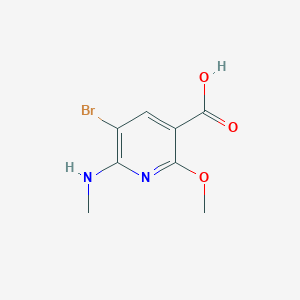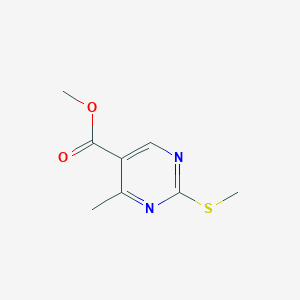![molecular formula C19H17ClN2O2S B185983 2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 6218-07-1](/img/structure/B185983.png)
2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a critical role in the signaling pathways of cytokines, which are involved in immune responses. CP-690,550 has been studied as a potential treatment for various autoimmune diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis.
Mechanism Of Action
2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide inhibits JAK3, which is involved in the signaling pathways of cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide reduces the activation of T cells and B cells, which are involved in the immune response. This leads to a reduction in inflammation and disease activity in autoimmune diseases.
Biochemical And Physiological Effects
2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide has been shown to reduce the levels of cytokines, such as IL-2, IL-4, and interferon-gamma (IFN-γ), in patients with rheumatoid arthritis and psoriasis. It also reduces the levels of inflammatory markers, such as C-reactive protein (CRP) and erythrocyte sedimentation rate (ESR).
Advantages And Limitations For Lab Experiments
2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide is a potent inhibitor of JAK3 and has been extensively studied in preclinical and clinical trials. It is a useful tool for studying the role of JAK3 in immune responses and autoimmune diseases. However, its use in lab experiments is limited by its low solubility and stability in aqueous solutions.
Future Directions
There are several future directions for the study of 2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide and JAK3 inhibitors. One area of research is the development of more potent and selective JAK3 inhibitors with improved solubility and stability. Another area of research is the identification of biomarkers that can predict the response to JAK3 inhibitors in patients with autoimmune diseases. Finally, the long-term safety and efficacy of JAK3 inhibitors need to be studied in larger patient populations.
Synthesis Methods
The synthesis of 2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide involves several steps, starting with the reaction of 4-chlorophenol with 2,2-dimethoxypropane to form 2-(4-chlorophenoxy)propane. This intermediate is then reacted with 2-aminothiazole to form 2-(4-chlorophenoxy)-N-(2-thiazolyl)propanamide. The final step involves the reaction of this intermediate with 3,4-dimethylphenyl isocyanate to form 2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of autoimmune diseases. In preclinical studies, 2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide has been shown to inhibit cytokine signaling and reduce inflammation in animal models of rheumatoid arthritis, psoriasis, and multiple sclerosis.
In clinical trials, 2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide has been shown to be effective in reducing disease activity in patients with rheumatoid arthritis and psoriasis. However, its use in the treatment of multiple sclerosis has been limited due to safety concerns.
properties
CAS RN |
6218-07-1 |
|---|---|
Product Name |
2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide |
Molecular Formula |
C19H17ClN2O2S |
Molecular Weight |
372.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C19H17ClN2O2S/c1-12-3-4-14(9-13(12)2)17-11-25-19(21-17)22-18(23)10-24-16-7-5-15(20)6-8-16/h3-9,11H,10H2,1-2H3,(H,21,22,23) |
InChI Key |
NDYILSLRFWVIBM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



